6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane
CAS No.: 2169583-65-5
Cat. No.: VC4368983
Molecular Formula: C8H13IO2
Molecular Weight: 268.094
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169583-65-5 |
|---|---|
| Molecular Formula | C8H13IO2 |
| Molecular Weight | 268.094 |
| IUPAC Name | 6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2 |
| Standard InChI Key | OWWHNZBFHMSESO-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)COCC(O2)CI |
Introduction
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound featuring a unique spirocyclic structure. It includes an iodomethyl group and a dioxaspiro ring system, which are key to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's molecular formula is C₈H₁₃IO₂, with a molar mass of 268.09 g/mol and a predicted density of approximately 1.70 ± 0.1 g/cm³ .
Synthesis and Production
The synthesis of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the iodination of a suitable spirocyclic precursor. Industrial production methods would likely scale up these laboratory techniques, optimizing conditions for higher yields and purity through continuous flow reactors and purification techniques such as recrystallization or column chromatography.
Applications and Reactivity
This compound is notable for its versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions facilitated by the iodomethyl group. In biological systems, it may interact with molecular targets like enzymes or receptors through covalent bonding or non-covalent interactions, potentially modulating various biological pathways.
Structural Similarities and Comparisons
Several compounds share structural similarities with 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 6-(Iodomethyl)-5-oxaspiro[3.5]nonane | Spirocyclic compound | Similar spirocyclic structure but with one oxygen |
| 6-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane | Dioxaspiro compound | Bromine instead of iodine; different reactivity |
| 6-(Chloromethyl)-5,8-dioxaspiro[3.5]nonane | Dioxaspiro compound | Chlorine instead of iodine; altered chemical properties |
| 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane | Dioxaspiro compound | Different reactivity profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume